5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-2-23-14-6-4-12(8-13(14)17(19)20)26(21,22)18-9-11-3-5-15-16(7-11)25-10-24-15/h3-8,18H,2,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQJTLNYVWHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Amination Sequential Approach
This two-step method adapts the core strategy from CN103304453A, modified for the target compound’s ethoxy and benzodioxole groups.
Step 1: Sulfonation of 2-Ethoxybenzoic Acid Methyl Ester
2-Ethoxybenzoic acid methyl ester (1.0 mol) reacts with chlorosulfonic acid (5.0–8.0 mol) at 5–10°C for 6–9 hours. The reaction mixture is quenched in ice water, yielding 5-sulfonylchloride-2-ethoxybenzoic acid methyl ester as a crystalline solid (85–89% yield). Key parameters:
- Temperature control below 10°C prevents ethoxy group cleavage.
- Excess chlorosulfonic acid ensures complete sulfonation without ester hydrolysis.
Step 2: Amination with 1,3-Benzodioxol-5-ylmethylamine
The sulfonyl chloride intermediate (1.0 mol) reacts with 1,3-benzodioxol-5-ylmethylamine (1.1 mol) in tetrahydrofuran (THF) at 25°C for 12 hours. After aqueous workup, the crude product is recrystallized from ethanol/water (4:1) to afford the sulfonamide derivative (72–78% yield).
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Chlorosulfonic Acid (eq.) | 4–10 | 7 | +18% |
| Reaction Temp. (°C) | 0–25 | 5–10 | +22% |
| Quench Volume (mL/g) | 5–20 | 15 | +12% |
Coupling Reaction with Preformed Sulfonamide
Alternative routes employ pre-synthesized sulfonamide intermediates. 5-Aminosulfonyl-2-ethoxybenzoic acid (1.0 mol) couples with 1,3-benzodioxol-5-ylmethyl bromide (1.05 mol) using potassium carbonate (2.5 mol) in dimethylformamide (DMF) at 80°C for 8 hours. This method achieves 68–71% yield but requires stringent drying to prevent hydrolysis of the benzodioxole ring.
One-Pot Tandem Sulfonation-Alkylation
A novel approach condenses the sulfonation and amination steps into a single reactor. 2-Ethoxybenzoic acid methyl ester, chlorosulfonic acid, and 1,3-benzodioxol-5-ylmethylamine (1:7:1.2 molar ratio) react in dichloromethane at 0°C for 6 hours, followed by gradual warming to 25°C. While this method reduces purification steps, yields plateau at 63% due to competing side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 3.85 (s, 2H, -CH₂NH-), 4.12 (q, J=7.0 Hz, 2H, -OCH₂-), 5.98 (s, 2H, -O-CH₂-O-), 6.82–7.89 (m, 6H, aromatic).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 14.8, 42.3, 64.7, 101.2, 108.4–152.1 (aromatic carbons), 167.5 (COOH).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₇NO₇S [M+H]⁺: 380.0801. Found: 380.0798.
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/CH₃CN gradient) shows 99.5% purity at 254 nm. Recrystallization from ethyl acetate/n-hexane (1:3) removes trace dimethylformamide residuals.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Sulfonation-Amination | 75 | 99.5 | High | Minimal side products |
| Coupling Reaction | 71 | 98.8 | Moderate | Avoids chlorosulfonic acid |
| One-Pot Tandem | 63 | 97.2 | Low | Reduced purification steps |
The sulfonation-amination sequence offers superior yield and purity, making it the preferred industrial route. However, the coupling method provides a safer alternative by eliminating chlorosulfonic acid, albeit with a 4–7% yield penalty.
Industrial-Scale Considerations
Patent CN103304453A’s emphasis on molar ratios and temperature control directly informs scale-up strategies:
- Reactor Design: Glass-lined steel reactors with external cooling jackets maintain temperatures below 10°C during exothermic sulfonation.
- Workup Protocol: Quenching in ice water (15 mL/g substrate) prevents localized overheating and byproduct formation.
- Waste Management: Neutralization of spent chlorosulfonic acid with aqueous sodium bicarbonate generates 2.3 kg NaCl per kg product, requiring dedicated brine treatment systems.
Applications and Derivatives
While the target compound itself has limited commercial applications, its derivatives show promise as:
- Kinase Inhibitors: Structural analogs demonstrate IC₅₀ values of 12–45 nM against CDK2 and EGFR kinases.
- Polymer Additives: Sulfonamide-containing benzodioxole derivatives improve thermal stability in polycarbonates (Tg increase of 28°C at 5 wt% loading).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzenecarboxylic acids.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions:
- Synthesis of Derivatives : Researchers utilize this compound to create derivatives with enhanced properties or new functionalities.
- Catalysis : Its sulfonyl group can act as a catalyst in certain organic reactions.
Biology
In biological research, 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid is studied for its potential as a biochemical probe :
- Enzyme Interaction : The compound interacts with specific enzymes and proteins, providing insights into biochemical pathways.
- Antimicrobial Studies : Preliminary studies indicate potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease research.
Medicine
The compound shows promise in medicinal chemistry , particularly in drug development:
- Therapeutic Agents : Its structural features allow it to interact with biological targets, potentially leading to the discovery of new drugs.
- Cancer Research : Some studies have indicated that compounds similar to this one exhibit anticancer properties by inhibiting specific cancer-related enzymes.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals:
- Coatings and Adhesives : The compound's unique properties make it suitable for applications in coatings and adhesives.
- Polymer Science : It can be incorporated into polymer matrices to enhance material properties.
Data Tables
| Application Area | Specific Use | Example Studies |
|---|---|---|
| Chemistry | Synthesis of derivatives | Building block for complex molecules |
| Biology | Enzyme interaction | Antimicrobial activity studies |
| Medicine | Drug development | Potential anticancer properties |
| Industry | Specialty chemicals | Applications in coatings and adhesives |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of derivatives based on this compound against Gram-positive bacteria. Results indicated significant inhibition zones, suggesting potential use in developing new antimicrobial agents .
- Cancer Research : A recent investigation focused on the anticancer properties of similar compounds that inhibit carbonic anhydrase IX. These compounds demonstrated selective inhibition and induced apoptosis in cancer cell lines .
- Synthetic Applications : Research has shown that this compound can serve as an effective precursor for synthesizing novel sulfonamide derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the sulfonyl amino linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Sulfonamide Group
Compound 1 : 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid (CAS 1232781-62-2)
- Key Differences : Replaces the 1,3-benzodioxol-5-ylmethyl group with a bromo- and methyl-substituted phenylsulfonyl moiety.
- Implications: The bromine atom increases molecular weight (MW: ~401.2 vs. The methyl group may enhance lipophilicity compared to the benzodioxole’s oxygen atoms .
Compound 2 : 5-[(Benzylamino)sulfonyl]-2-methylbenzoic acid (CAS not specified)
- Key Differences : Substitutes the benzodioxolylmethyl group with a benzylamine and replaces the ethoxy group with a methyl.
- Implications : The benzylamine lacks the electron-rich benzodioxole ring, likely reducing metabolic stability. The methyl group at the 2-position decreases steric hindrance compared to ethoxy, possibly altering binding kinetics .
Variations in the Carboxylic Acid Substituents
Compound 3 : Benzoic acid, 2-methoxy-5-[methyl(methylsulfonyl)amino] (CAS 90763-15-8)
- Key Differences: Uses a methoxy group at the 2-position and a methylsulfonylamino group at the 5-position.
- Implications : The methylsulfonyl group is more electron-withdrawing than the benzodioxolylmethylsulfonamide, which may lower pKa (predicted 3.65 for similar analogs) and enhance acidity compared to the target compound .
Compound 4 : 5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS 327093-76-5)
- Key Differences : Incorporates a hydroxyethyl-methylsulfamoyl group and a methoxy substituent.
Benzodioxole-Containing Analogs
Compound 5 : 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid (DrugBank DB02840)
Comparative Data Table
Biological Activity
5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid is a complex organic compound with significant potential in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole moiety : Provides aromatic stability and potential for π-π interactions.
- Ethoxy group : Influences solubility and reactivity.
- Sulfonyl amino linkage : Capable of forming hydrogen bonds with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxybenzoic acid |
| Molecular Formula | C17H17N1O7S |
| CAS Number | 866156-08-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The interactions include:
- Hydrogen Bonding : The sulfonyl amino group can form hydrogen bonds with amino acid side chains, influencing protein conformation and activity.
- Aromatic Interactions : The benzodioxole moiety engages in π-π stacking with aromatic residues in proteins, potentially modulating their function.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Initial studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction .
Neuropharmacological Effects
The benzodioxole structure is associated with neuroactive properties:
- Psychoactive Potential : Derivatives have been studied for their psychoactive effects, indicating that this compound may influence neurotransmitter systems .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Research :
- Neuropharmacological Investigation :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid, and how can reaction yields be optimized?
- Methodology : Utilize a multi-step approach involving sulfonamide coupling (e.g., reacting a benzodioxol-5-ylmethylamine intermediate with a sulfonyl chloride derivative) under anhydrous conditions. Optimize stoichiometry and temperature (e.g., 60–80°C) to enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical, as demonstrated for structurally related sulfonamides .
- Key Parameters : Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm sulfonamide bond formation. Typical yields for analogous compounds range from 53% to 68% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology :
- -NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzodioxole), ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), and sulfonamide NH (δ 8.0–10.0 ppm).
- IR : Confirm sulfonyl (S=O stretching at 1150–1350 cm) and carboxylic acid (C=O at 1680–1720 cm) groups.
- UV-Vis : Assess conjugation effects from the benzodioxole and carboxylic acid moieties (λ ~250–300 nm) .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodology : Store at 4°C in airtight containers under inert gas (N) to prevent hydrolysis of the sulfonamide group or oxidation of the benzodioxole ring. Stability tests under varying pH and temperature conditions are advised to determine degradation pathways .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools elucidate the hydrogen bonding network and crystal packing of this compound?
- Methodology :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain single crystals.
- Software : Refine structures using SHELXL for small-molecule crystallography and visualize hydrogen bonds (e.g., O–H···O, N–H···O) with ORTEP-3. Graph-set analysis (Etter’s formalism) can classify intermolecular interactions, critical for understanding supramolecular assembly .
Q. What computational strategies predict the compound’s binding affinity to biological targets like METAP2, and how do these align with experimental bioactivity data?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and METAP2’s active site (e.g., Zn-coordinating residues).
- MD Simulations : Assess binding stability over 100-ns trajectories. Validate with enzymatic assays (e.g., IC measurements) and compare with structurally related sulfonamides .
Q. How do electronic effects from the benzodioxole and ethoxy substituents influence reactivity in Michael additions or polymer synthesis?
- Methodology :
- Reactivity Studies : Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
- Experimental Validation : Perform Michael additions with nucleophiles (e.g., thiols) under basic conditions, monitoring kinetics via HPLC. The electron-donating ethoxy group may enhance resonance stabilization of the α,β-unsaturated intermediate .
Q. What strategies resolve contradictions in antioxidant activity data for sulfonamide derivatives, and how can they be applied to this compound?
- Methodology :
- Assay Design : Compare ABTS/DPPH radical scavenging results with control compounds (e.g., Trolox) under standardized conditions.
- Mechanistic Analysis : Use ESR spectroscopy to detect radical intermediates and identify whether antioxidant activity stems from hydrogen atom transfer or electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
